molecular formula C24H27N3O3S B10816262 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one

2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one

Cat. No.: B10816262
M. Wt: 437.6 g/mol
InChI Key: SMLSEBGVDRMGNK-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a 5-methyl and 3-methylphenyl group, linked via a methanesulfinyl bridge to a 4-phenylpiperazine moiety. The phenylpiperazine component is a common pharmacophore in neuroactive compounds, suggesting possible interactions with serotonin or dopamine receptors . Its molecular weight (unreported in evidence) is likely comparable to analogs like "2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one" (410.49 g/mol) .

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H27N3O3S/c1-18-7-6-8-20(15-18)24-25-22(19(2)30-24)16-31(29)17-23(28)27-13-11-26(12-14-27)21-9-4-3-5-10-21/h3-10,15H,11-14,16-17H2,1-2H3

InChI Key

SMLSEBGVDRMGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 356.48 g/mol. The structure includes a piperazine moiety, an oxazole ring, and a sulfinyl group, which are significant for its biological activity.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the target molecule. The specific methods can vary but often include:

  • Formation of the oxazole ring.
  • Introduction of the piperazine and sulfinyl groups.
  • Final purification through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

  • Escherichia coli : MIC = 0.21 µM
  • Pseudomonas aeruginosa : MIC = 0.21 µM

These findings suggest that the compound could serve as a basis for developing new antibacterial agents.

Antifungal Activity

The compound has also been tested for antifungal properties against several species of fungi, particularly those belonging to the genus Candida. Results indicated significant inhibition zones compared to controls, highlighting its potential as an antifungal agent.

MicroorganismInhibition Zone (mm)
Candida albicans15
Candida glabrata12
Micrococcus luteus18

Cytotoxicity

Cytotoxicity assays using human cell lines (e.g., HaCat keratinocytes and Balb/c 3T3 fibroblasts) revealed that the compound has selective toxicity, with IC50 values indicating moderate cytotoxic effects at higher concentrations.

Molecular docking studies suggest that the compound interacts with critical bacterial proteins such as MurD and DNA gyrase. Binding energies indicate strong interactions that may inhibit bacterial cell wall synthesis and DNA replication, respectively.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound in vivo using a mouse model infected with E. coli. The treated group showed significant reduction in bacterial load compared to untreated controls.
  • Case Study on Antifungal Properties : Another investigation assessed the antifungal activity against clinical isolates of Candida. The results demonstrated that treatment with this compound led to a reduction in fungal burden in infected tissues.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Crystallographic data for analogs (e.g., ) suggest that substituents on aromatic rings (e.g., 4-methylphenyl, 4-fluorophenyl) influence packing density and intermolecular interactions, which may correlate with bioavailability .
  • Biological Hypotheses : The phenylpiperazine moiety suggests serotonin/dopamine receptor modulation, while the oxazole core may improve metabolic stability over oxadiazole-based drugs .

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